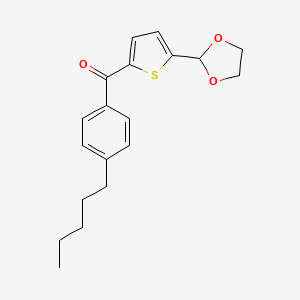

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a dioxolane group and a pentylbenzoyl group. Compounds with thiophene rings are known for their aromatic properties and are often used in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

Introduction of the Dioxolane Group: The dioxolane group can be introduced by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

Addition of the Pentylbenzoyl Group: The pentylbenzoyl group can be added through Friedel-Crafts acylation, where the thiophene derivative reacts with pentylbenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pentylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the pentylbenzoyl group.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene can be used in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a pharmaceutical intermediate.

Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In general, the thiophene ring can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The dioxolane and pentylbenzoyl groups can further modulate the compound’s physicochemical properties, affecting its solubility, stability, and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Pentylbenzoyl)thiophene: Lacks the dioxolane group.

5-(1,3-Dioxolan-2-YL)thiophene: Lacks the pentylbenzoyl group.

2-Benzoylthiophene: Lacks both the dioxolane and pentyl groups.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is unique due to the presence of both the dioxolane and pentylbenzoyl groups, which can impart distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is a synthetic compound with promising biological activities, particularly in the context of anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 898778-55-7

- Molecular Formula : C19H22O3S

- Molecular Weight : 330.45 g/mol

The compound features a thiophene ring substituted with a dioxolane and a pentylbenzoyl group, contributing to its unique chemical reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating dioxolane moieties have shown promising results in inhibiting the growth of HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 2.38 | |

| Compound B | HCT116 | 1.54 | |

| Compound C | MCF-7 | 4.52 | |

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 |

These results suggest that the dioxolane derivatives can be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.

The mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of EGFR : Some studies have reported that these compounds inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.

- Induction of Apoptosis : Assessment via annexin V-FITC assays has shown that these compounds can induce apoptosis in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : Analysis indicates that these compounds may cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.

Case Studies and Research Findings

A notable study synthesized various dioxolane derivatives and assessed their biological activities. Among these, certain derivatives demonstrated excellent antibacterial and antifungal properties alongside their anticancer activities. For example, compounds showed significant activity against Candida albicans and various Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antibacterial and Antifungal Activity

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 625 - 1250 | |

| Compound E | Candida albicans | <100 |

These findings highlight the versatility of dioxolane derivatives in combating both infectious diseases and cancer.

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3S/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-11-17(23-16)19-21-12-13-22-19/h6-11,19H,2-5,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJXWFSXWLVARW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641952 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-55-7 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.